![molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1](/img/structure/B1328458.png)

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

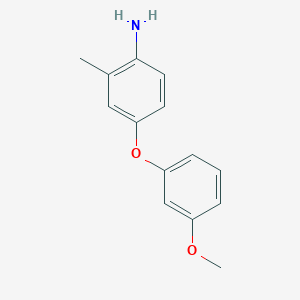

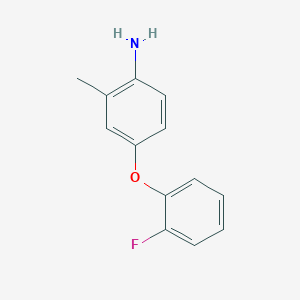

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a chemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is used in pharmaceutical intermediates .

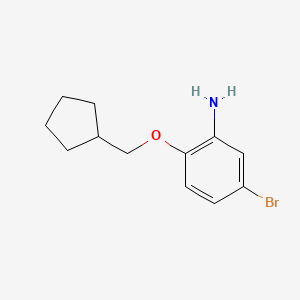

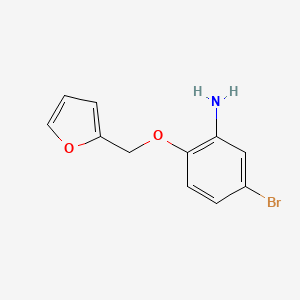

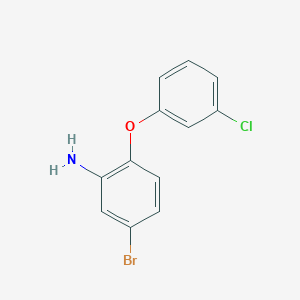

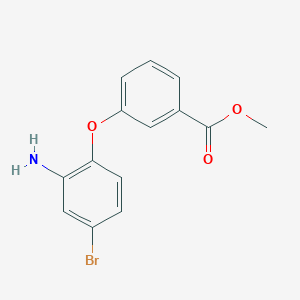

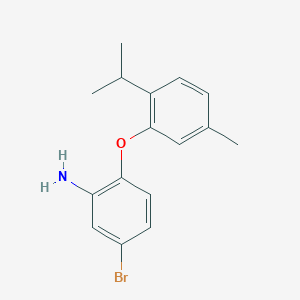

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom (Br), a tert-butyl group (C4H9), a phenoxy group (C6H5O), and an aniline group (C6H5NH2) attached to a benzene ring .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Brominated Anilines : A study by Churakov et al. (1994) involved the preparation of tert-Butyl-NNO-azoxy aniline and its subsequent bromination, yielding various bromoanilines (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).

Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes : Selvakumar et al. (2011) synthesized a new class of pincer type bicyclic diacyloxy- and diazaselenuranes, involving reactions with dimethyl 2-bromo-5-tert-butylisophthalate (Selvakumar, Singh, Goel, Singh, & Butcher, 2011).

Phenol and Aniline Oxidations : Ratnikov et al. (2011) discussed the dirhodium-catalyzed oxidation of phenols and anilines using tert-butyl hydroperoxide, highlighting the effective oxidation of para-substituted anilines (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).

Application in Polymer Science and Material Chemistry

Cyclotriphosphazene Derivatives : Öztürk et al. (2013) reported on the synthesis of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and related derivatives, demonstrating their potential in material chemistry (Öztürk, Aslan, Yılmaz, Alğın, Arslan, & Mutlu, 2013).

Synthesis of Cu(II) and Pd(II) Complexes : Kasumov, Şahin, and Aktas (2016) worked on synthesizing Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, providing insights into their redox-reactivity and potential applications (Kasumov, Şahin, & Aktas, 2016).

Nanoparticles from Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) discussed the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which have potential applications in optics and electronics (Fischer, Baier, & Mecking, 2013).

Miscellaneous Applications

Indoles and Anilines Syntheses : Prakash et al. (2011) utilized tert-butyl sulfinamide as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, indicating potential applications in organic synthesis (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

Amino-Substituted Anilines Synthesis : Frumkin et al. (1999) explored the synthesis of amino-substituted anilines, including derivatives of tert-butyl-NNO-azoxy aniline, suggesting their utility in various chemical syntheses (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).

Mécanisme D'action

Target of Action

It is often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known that brominated compounds like this can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, including free radical bromination and nucleophilic substitution .

Propriétés

IUPAC Name |

5-bromo-2-(4-tert-butylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGUXOWOUMLHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

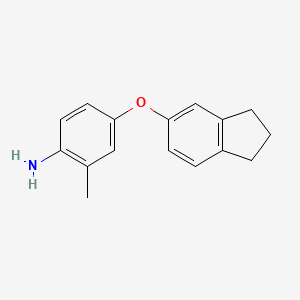

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)